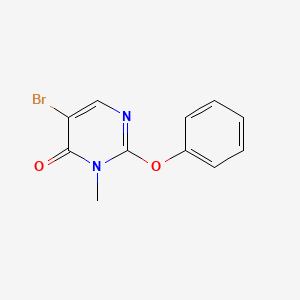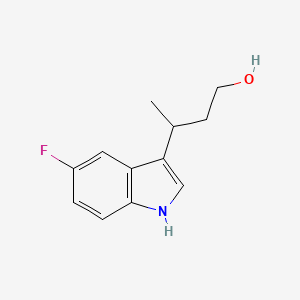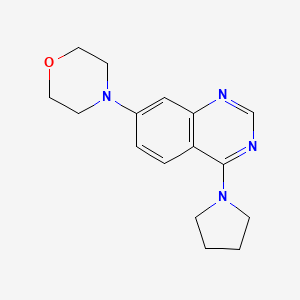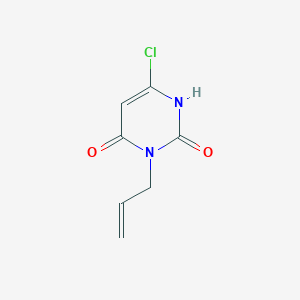
6-chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione is a chemical compound belonging to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of prop-2-enylamine with chloroacetic acid in the presence of a strong base, such as sodium hydroxide.
Cyclization Reaction: Another approach involves cyclization of appropriate precursors, such as 6-chloro-3-prop-2-enyluracil, under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. The process involves the use of reactors and controlled conditions to optimize the reaction parameters, such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidines, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study nucleic acid interactions and enzyme activities. It can be employed as a probe to investigate the mechanisms of DNA replication and repair.
Medicine: The compound has potential medicinal applications, including the development of antiviral, antibacterial, and anticancer agents. Its derivatives are being explored for their therapeutic properties in treating various diseases.
Industry: In the chemical industry, the compound is utilized in the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacturing of materials with specific properties, such as flame retardants and UV stabilizers.
Mecanismo De Acción
The mechanism by which 6-chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparación Con Compuestos Similares
6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione
6-chloro-3-phenyl-1H-pyrimidine-2,4-dione
Uniqueness: 6-Chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of the prop-2-enyl group. This group imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H7ClN2O2 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
6-chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-3-10-6(11)4-5(8)9-7(10)12/h2,4H,1,3H2,(H,9,12) |
Clave InChI |
FKNJRHRZTARNIS-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=O)C=C(NC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




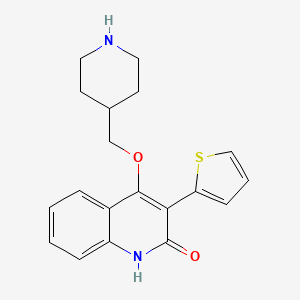
![N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide](/img/structure/B15357157.png)
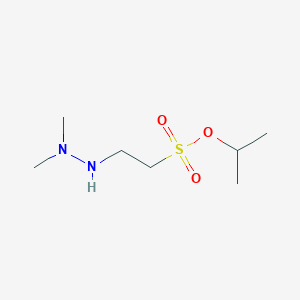
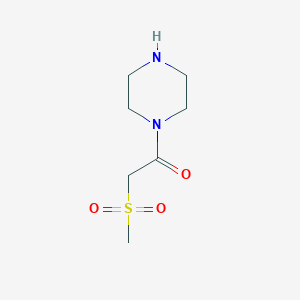
![4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357173.png)
![2-[4-[2-(4-Nitrophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B15357192.png)

